molecular formula C7H14ClNO2S B13497869 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B13497869
M. Wt: 211.71 g/mol
InChI Key: SHDFWSUIXFJVME-UHFFFAOYSA-N
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Description

The compound 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane derivative featuring an amino group, a methylsulfanyl-methyl substituent, and a carboxylic acid moiety, stabilized as a hydrochloride salt . Its molecular formula is C₇H₁₂ClNO₂S, with a molecular weight of 217.69 g/mol (calculated from ). The "mixture of diastereomers" designation indicates stereochemical variability at the cyclobutane ring or substituent positions, leading to distinct physical and biological properties for each isomer. This compound is likely utilized as a synthetic intermediate or pharmacological candidate due to its structural complexity and functional groups .

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

3-amino-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

SHDFWSUIXFJVME-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CC(C1)N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with a cyclobutane derivative and introduce the amino and methylsulfanyl groups through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. The carboxylic acid group can act as a proton donor or acceptor, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

  • Structure: ACBC consists of a cyclobutane ring with a primary amino group and a carboxylic acid. Unlike the target compound, it lacks the methylsulfanyl-methyl substituent .
  • Pharmacological Profile :
    • ACBC is a tumor-imaging agent labeled with carbon-11, showing rapid blood clearance (peak tissue concentration within 30 minutes post-injection) and preferential uptake in rodent tumors .
    • Key Difference : The absence of the methylsulfanyl group in ACBC likely reduces lipophilicity compared to the target compound, influencing biodistribution and metabolic stability.
  • Toxicity: ACBC is non-toxic in animal models, with minimal radiation exposure in humans .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: This compound features a cyclobutane ring with a methylamino group and a methyl ester, contrasting with the target compound’s primary amino group, carboxylic acid, and methylsulfanyl substituent .
  • Synthetic Utility: Used in multi-step syntheses (e.g., coupling with toluenesulfonate), highlighting its role as a versatile intermediate .

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide

  • Structure: A cyclopropene derivative with a bromophenyl group and diethylamide. Unlike the target compound, it lacks a cyclobutane ring, amino group, and sulfur-containing substituent .
  • Synthesis and Applications :
    • Prepared via carbodiimide-mediated coupling, yielding a crystalline solid (77% yield) .
    • The bromophenyl group may enhance binding to aromatic receptors, while the cyclopropene ring introduces strain that could affect reactivity .

Structural and Functional Analysis

Key Substituent Effects

Group Target Compound ACBC Methyl Ester Analog
Amino Group Primary amine (NH₂) Primary amine (NH₂) Secondary methylamine (NHCH₃)
Carboxylic Acid Present as hydrochloride salt Present Esterified (COOCH₃)
Sulfur Substituent Methylsulfanyl-methyl (SCH₃CH₂) Absent Absent
Ring System Cyclobutane Cyclobutane Cyclobutane
  • Diastereomer Complexity : The mixture of diastereomers may complicate purification but could broaden pharmacological activity if isomers exhibit distinct target affinities .

Pharmacokinetic and Toxicological Considerations

  • ACBC : Rapid clearance and tumor specificity make it suitable for PET imaging .
  • Target Compound : The hydrochloride salt improves aqueous solubility, while the methylsulfanyl group may prolong half-life due to increased lipophilicity. Toxicity data are unavailable but warrants evaluation given structural similarities to ACBC .

Biological Activity

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, a compound characterized as a mixture of diastereomers, exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, synthesis, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride is C₇H₁₄ClNO₂S, with a molecular weight of approximately 211.71 g/mol. The compound features a cyclobutane ring and several functional groups: an amino group, a methylsulfanyl group, and a carboxylic acid group. These components contribute to its hydrophilic and hydrophobic characteristics, influencing its interactions with biological systems.

The biological activity of this compound is largely attributed to its structural components:

  • Amino Group : Facilitates hydrogen bonding with biological targets, enhancing interaction with enzymes and receptors.
  • Methylsulfanyl Group : Increases hydrophobic interactions, which can affect membrane permeability and binding affinity.
  • Carboxylic Acid Group : Acts as a proton donor or acceptor, influencing the compound's binding properties and interactions with biomolecules.

Biological Activity

Research indicates that 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride may act as an inhibitor or modulator of enzymes that recognize cyclobutane-containing substrates. Its unique combination of functional groups allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Table 1: Summary of Biological Activities

Activity Description
Enzyme InhibitionPotential to inhibit enzymes recognizing cyclobutane substrates.
Modulation of ReceptorsMay influence receptor activity through binding interactions.
Antimicrobial PotentialInitial studies suggest possible antimicrobial effects.

Synthesis

The synthesis of 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride involves multiple steps, typically starting from simpler precursors. Common reagents include hydrogen peroxide for oxidation processes and thionyl chloride for converting the amino group into more reactive intermediates. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield.

Case Studies

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : Research has shown that the compound can modulate the activity of specific enzymes involved in metabolic pathways relevant to cancer and other diseases.
  • Therapeutic Applications : Preliminary findings suggest potential applications in developing novel therapeutic agents targeting metabolic disorders due to its ability to interact with key enzymes.

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